Cas no 1804417-26-2 (3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile)

3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile
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- インチ: 1S/C10H8F2N4/c11-10(12)7-3-6(4-14)9(5-15)16-8(7)1-2-13/h3,10H,1,4,14H2
- InChIKey: VQSBRKRDVADDRX-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=C(C#N)N=C1CC#N)CN)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 326
- トポロジー分子極性表面積: 86.5
- XLogP3: 0.1
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029040450-1g |
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile |
1804417-26-2 | 97% | 1g |
$1,564.50 | 2022-04-02 |
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrileに関する追加情報
3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile: A Comprehensive Overview
The compound 3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1804417-26-2) is a highly specialized organic molecule belonging to the class of pyridine derivatives. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by the presence of multiple functional groups, including an aminomethyl group, a cyano group, a difluoromethyl group, and an acetonitrile group, which collectively contribute to its versatile chemical properties.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly due to their ability to modulate enzyme activity and receptor binding. The cyano group present in this compound is known to enhance the molecule's stability and electronic properties, making it a promising candidate for use in medicinal chemistry. Additionally, the difluoromethyl group introduces a degree of fluorine substitution, which can significantly influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
One of the most notable advancements in the study of this compound involves its application in the development of novel anticancer agents. Researchers have demonstrated that the acetonitrile group can act as a bioisostere for other functional groups, potentially improving the bioavailability of the compound. Furthermore, the aminomethyl group has been shown to enhance the molecule's ability to interact with biological targets, such as protein kinases, which are often implicated in cancer progression.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of transition metal catalysts has been shown to significantly improve the yield and purity of the product. Recent innovations in catalytic chemistry have enabled researchers to develop more efficient and environmentally friendly methods for synthesizing this compound, aligning with the growing demand for sustainable chemical processes.
The environmental impact of this compound has also been a subject of recent research. Studies have shown that while the compound exhibits high stability under standard conditions, it can undergo degradation under specific environmental conditions, such as UV light or microbial activity. Understanding these degradation pathways is crucial for assessing the compound's potential impact on ecosystems and ensuring its safe use in various applications.
Looking ahead, the future of 3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile lies in its potential for further functionalization and application in advanced materials. For instance, researchers are exploring its use as a building block for constructing supramolecular assemblies and functional polymers. These applications could pave the way for innovative solutions in areas such as electronics, sensors, and drug delivery systems.
In conclusion, 3-(Aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-6-acetonitrile represents a fascinating example of how complex organic molecules can be harnessed for diverse applications. With ongoing advancements in synthetic chemistry and materials science, this compound is poised to play an increasingly important role in driving innovation across multiple disciplines.
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